Butanal, 3-methyl-, oxime, (Z)-

Description

The exact mass of the compound Butanal, 3-methyl-, oxime, (Z)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butanal, 3-methyl-, oxime, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 3-methyl-, oxime, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

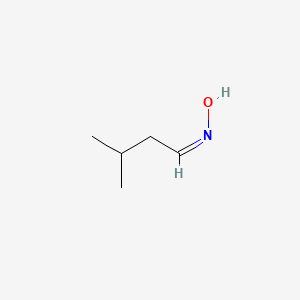

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(3-methylbutylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPRNSQRRCCRR-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-40-5, 626-90-4 | |

| Record name | Butanal, 3-methyl-, oxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

A Broad Spectrum Player: Oxime Derivatives in Science

Oxime derivatives, the chemical family to which Butanal, 3-methyl-, oxime, (Z)- belongs, are a cornerstone of organic synthesis and have found increasing application in advanced materials science. numberanalytics.com These compounds, characterized by the C=N-OH functional group, are prized for their versatility. numberanalytics.com They serve as crucial intermediates in the creation of more complex molecules like amines, nitriles, and various heterocyclic compounds. numberanalytics.comnih.gov

In the realm of materials science, oximes are instrumental in synthesizing polymers and other advanced materials with tailored properties. numberanalytics.comresearchgate.net Their ability to form reversible covalent bonds, a concept known as "dynamic-covalent" chemistry, has led to the development of adaptive and responsive materials, such as self-reconstructing macromolecular stars. rsc.org This dynamic nature stems from the ability of the oxime linkage to dissociate and reconfigure under specific stimuli, opening doors for innovative applications in nanotechnology and smart materials. researchgate.netrsc.org Furthermore, oxime derivatives are used as ligands in catalysis and as reagents in analytical techniques. numberanalytics.com

The Z Distinction: Stereoisomerism in Aldoximes

The carbon-nitrogen double bond in oximes, like the carbon-carbon double bond in alkenes, has restricted rotation, leading to the possibility of geometric isomerism. wikipedia.orgchemistrystudent.com In the case of aldoximes, which are derived from aldehydes, two stereoisomers can exist: the (E) and (Z) isomers. chemistrystudent.comspcmc.ac.in This isomerism is determined by the spatial arrangement of the substituent groups around the C=N double bond.

The nomenclature (Z) is derived from the German word "zusammen," meaning together, and it signifies that the higher-priority groups on each atom of the double bond are on the same side. imperfectpharmacy.instudymind.co.uk For Butanal, 3-methyl-, oxime, (Z)-, this means the isobutyl group (CH(CH₃)₂) and the hydroxyl group (-OH) are on the same side of the C=N double bond. The alternative configuration is the (E) isomer, from the German "entgegen" for opposite, where these groups would be on opposite sides. imperfectpharmacy.instudymind.co.uk An older, though sometimes still used, terminology for aldoximes is "syn" and "anti," where the "syn" form corresponds to the (Z) isomer, indicating the hydrogen atom and the hydroxyl group are on the same side. wikipedia.orgspcmc.ac.in

The specific configuration of an oxime is crucial as it influences its physical properties and chemical reactivity. The synthesis of oximes typically involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632). byjus.com While these reactions can sometimes produce a mixture of (E) and (Z) isomers, specific conditions and catalysts can be employed to favor the formation of one isomer over the other. researchgate.net The development of stereoselective synthesis methods is a significant area of research, aiming to produce enantiomerically pure compounds essential for various applications. numberanalytics.com

A Century of Discovery: the Trajectory of Oxime Chemistry

Direct Condensation Approaches for Oxime Formation

The most common method for synthesizing oximes is the direct condensation of an aldehyde or ketone with hydroxylamine (B1172632) or its salt. numberanalytics.comresearchgate.net This reaction is a cornerstone of carbonyl chemistry.

Reaction of 3-Methylbutanal (B7770604) with Hydroxylamine

The formation of 3-methylbutanal oxime involves the reaction of 3-methylbutanal (isovaleraldehyde) with hydroxylamine. youtube.com The fundamental mechanism entails a nucleophilic attack by the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-methylbutanal. youtube.com This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.com The reaction is often carried out using hydroxylamine hydrochloride, which requires a base, such as sodium carbonate, to liberate the free hydroxylamine. lookchem.comlookchem.com

The general reaction is as follows: CH3CH(CH3)CH2CHO + NH2OH·HCl + Na2CO3 → CH3CH(CH3)CH2CH=NOH + NaCl + NaHCO3 + H2O

This reaction is typically acid-catalyzed, and the rate is influenced by factors such as pH, reactant concentration, and temperature. numberanalytics.com

Catalytic Systems for Oxime Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of oxime synthesis. researchgate.net While simple acid or base catalysis is common, more advanced systems can offer milder reaction conditions and improved yields. numberanalytics.com Catalysts such as pyridine (B92270) and hydrochloric acid are often employed to facilitate the reaction. numberanalytics.com Pyridine acts as a base catalyst, while HCl serves as an acid catalyst by protonating the carbonyl oxygen, thereby increasing its electrophilicity. numberanalytics.com Other reported catalysts for oximation reactions include alumina, silica (B1680970) gel, and various metal salts, which can be used under solvent or solvent-free conditions. researchgate.net

Stereoselective Synthesis of (Z)-Butanal, 3-methyl-, oxime

The formation of the C=N double bond in oximes can result in two geometric isomers: (E) and (Z). The stereoselective synthesis of the (Z)-isomer of 3-methylbutanal oxime is of particular interest.

Influence of Reaction Conditions on Isomer Ratio (E/Z)

The ratio of (E) and (Z) isomers can be significantly influenced by the reaction conditions. Factors such as the solvent, temperature, and the presence of specific catalysts can dictate the stereochemical outcome. mdpi.com For some oximes, it has been observed that specific catalysts, like a combination of CuSO4 and K2CO3 under solvent-free conditions, can lead to high stereoselectivity. researchgate.net While detailed studies specifically on the E/Z isomer ratio of 3-methylbutanal oxime under various conditions are not extensively documented in the provided results, the general principles of stereoselective synthesis suggest that careful optimization of reaction parameters is crucial. rsc.orgnih.govorganic-chemistry.org

Mechanochemical and Microwave-Assisted Syntheses

Modern synthetic techniques like mechanochemistry and microwave irradiation have been applied to oxime synthesis, often leading to improved yields, shorter reaction times, and more environmentally friendly procedures. rsc.orgijsr.netmdpi.com

Mechanochemical Synthesis: This solvent-free approach involves the grinding of reactants, such as an aldehyde and hydroxylamine hydrochloride with a solid base like sodium hydroxide (B78521) or sodium carbonate. mdpi.comrsc.org This method has been shown to be a robust and facile route for aldehyde-oxime transformations, offering a green alternative to traditional solution-phase synthesis. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various oxime derivatives. ijsr.netnih.govarkat-usa.org This technique can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. ijsr.netmdpi.comnih.gov For instance, the synthesis of chalcone (B49325) oximes was achieved in 120-150 seconds with good yields using microwave irradiation. ijsr.net

Theoretical Mechanistic Investigations of Oxime Formation

The mechanism of oxime formation is well-established to proceed through a two-step process: nucleophilic addition followed by dehydration. youtube.comkhanacademy.org

The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. youtube.com This forms a tetrahedral intermediate. youtube.com The reaction is typically facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. numberanalytics.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to support proposed mechanisms for related reactions, providing insights into the transition state energies and reaction pathways. organic-chemistry.org While specific theoretical investigations for the formation of (Z)-3-methylbutanal oxime were not found in the search results, the general mechanistic principles are applicable.

Acid-Catalyzed Pathways and Proton Transfer Energetics

The formation of 3-methylbutanal oxime from 3-methylbutanal and hydroxylamine is a condensation reaction that is significantly accelerated by acid catalysis. researchgate.netnumberanalytics.com The generally accepted mechanism proceeds through a two-stage process: the initial nucleophilic addition of hydroxylamine to the aldehyde followed by the acid-catalyzed dehydration of the resulting tetrahedral intermediate. nih.govyoutube.com

The reaction commences with the protonation of the carbonyl oxygen of 3-methylbutanal by an acid catalyst (e.g., HCl). numberanalytics.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydroxylamine. youtube.comyoutube.com This attack forms a protonated tetrahedral intermediate, a carbinolamine.

Role of Solvation Models in Reaction Dynamics

The solvent in which the reaction is conducted plays a critical role in the reaction dynamics, primarily through its ability to stabilize charged intermediates and transition states. In the formation of (Z)-3-methylbutanal oxime, solvation models are essential for understanding the energetics and dynamics of the reaction pathway, particularly the proton transfer steps.

Theoretical and computational studies on similar reactions highlight the influence of the solvent environment. For instance, the dielectric constant of the solvent can affect the energy barrier for proton transfer. rsc.org A lower dielectric constant in the environment has been found to reduce this barrier. rsc.org Water molecules, when acting as a solvent, can form hydrogen-bonded chains, or "water wires," which facilitate proton transfer by creating a Grotthuss-like mechanism. This avoids the formation of high-energy, isolated hydronium ions. rsc.org

In the context of the acid-catalyzed formation of 3-methylbutanal oxime, solvent molecules can stabilize the protonated carbonyl group in the initial step and the charged tetrahedral intermediate. Furthermore, the solvent actively participates in the proton shuttle during the tautomerization of the carbinolamine and facilitates the final elimination of water. The specific arrangement and interaction of solvent molecules around the reacting species can significantly alter the potential energy surface of the reaction, thereby influencing the reaction rate and the stereochemical outcome (i.e., the Z/E isomer ratio).

Aniline-Catalyzed Oxime Formation Mechanisms

Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation, significantly accelerating the reaction rate, especially at neutral or near-neutral pH where acid catalysis is less effective. acs.orgsioc-journal.cnnih.gov The catalytic mechanism for the formation of (Z)-3-methylbutanal oxime involves the initial, rapid formation of a more reactive intermediate.

Research has shown that the electronic properties of substituents on the aniline ring have a profound impact on catalytic efficiency. Electron-donating groups on the aniline ring enhance the catalytic activity. acs.orgnih.gov For example, p-phenylenediamine (B122844) has been shown to be a superior catalyst to aniline for oxime ligations at neutral pH. acs.orgnih.gov This enhancement is attributed to the increased nucleophilicity of the catalyst and its ability to stabilize the key intermediates. The table below, derived from studies on model systems, illustrates the superior performance of substituted anilines.

| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Relative Rate Enhancement (vs. aniline) | Optimal pH Range |

|---|---|---|---|

| Uncatalyzed | 1 | - | 4-5 |

| Aniline | ~6 | 1 | ~7 |

| p-Phenylenediamine | 120 | 19 | 4-7 |

This data, while from a model system, underscores the principle that p-substituted anilines with electron-donating groups are more efficient catalysts for oxime formation reactions like that of (Z)-3-methylbutanal oxime, especially under physiological conditions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive assignment of the (E) and (Z) stereoisomers of oximes. The chemical shifts of protons and other nuclei are highly sensitive to their spatial environment, allowing for clear differentiation between the isomers.

High-resolution ¹H NMR spectroscopy is instrumental in distinguishing between the (E) and (Z) isomers of 3-methylbutanal oxime. The chemical shift of the aldehydic proton (H-C=N) is particularly diagnostic. In the (Z)-isomer, this proton is in closer proximity to the hydroxyl group, leading to a different chemical shift compared to the (E)-isomer. Studies have shown that the ratio of (E) to (Z) isomers can be determined from the integration of their unique peaks in the ¹H NMR spectrum. nih.gov For instance, the ¹H NMR spectrum of a mixture of isomers would show distinct signals for the aldehydic proton of each isomer, allowing for their quantification. nih.govtsijournals.com

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom of the oxime group. The chemical shift of the nitrogen is influenced by the stereochemistry around the C=N double bond. While ¹⁵N NMR data for (Z)-3-methylbutanal oxime is not as commonly reported as ¹H NMR, it serves as a valuable tool for unambiguous stereochemical assignment. nih.govrsc.org The difference in the electronic environment of the nitrogen atom in the (Z) and (E) configurations results in distinct resonance frequencies.

¹H NMR and ¹⁵N NMR Data for Oxime Isomers

| Isomer | Nucleus | Typical Chemical Shift (ppm) |

|---|---|---|

| (Z)-3-methylbutanal oxime | ¹H (H-C=N) | Varies, distinct from (E)-isomer |

| (E)-3-methylbutanal oxime | ¹H (H-C=N) | Varies, distinct from (Z)-isomer |

| (Z)-3-methylbutanal oxime | ¹⁵N | Specific resonance frequency |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. rsc.orgpdx.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for the complete structural elucidation of (Z)-Butanal, 3-methyl-, oxime.

COSY spectra reveal proton-proton coupling relationships within the molecule, helping to trace the connectivity of the carbon skeleton.

HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) spectroscopy is particularly valuable. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons. In the context of (Z)-3-methylbutanal oxime, an NOE would be expected between the aldehydic proton and the protons of the adjacent methylene (B1212753) group, which helps to confirm the syn relationship characteristic of the (Z)-isomer. nih.gov

Mass Spectrometry in Fragment Ion Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation patterns of organic compounds, including oximes. The way a molecule fragments upon ionization can provide significant structural information.

The McLafferty rearrangement is a well-known fragmentation mechanism in mass spectrometry, particularly for molecules containing a carbonyl or a similar functional group like an oxime. wikipedia.orglibretexts.org This rearrangement involves the transfer of a γ-hydrogen atom to the functional group, followed by the cleavage of the β-bond. aklectures.comslideshare.net For (Z)-Butanal, 3-methyl-, oxime, the molecular ion can undergo a McLafferty rearrangement, leading to the formation of a characteristic fragment ion. nih.govresearchgate.net This process is a significant pathway in the electron ionization (EI) mass spectra of many oximes. nih.govdntb.gov.ua The presence and abundance of ions resulting from the McLafferty rearrangement can provide confirmatory evidence for the structure of the molecule. nih.govresearchgate.net

While both (E) and (Z) isomers of 3-methylbutanal oxime will exhibit a molecular ion peak, their fragmentation patterns in the mass spectrometer can differ, allowing for their differentiation. nih.govresearchgate.net The relative intensities of certain fragment ions, including those from the McLafferty rearrangement, can be stereochemistry-dependent. nih.gov Studies have shown that for some oximes, the McLafferty rearrangement is more pronounced in the mass spectra of the (E)-isomers compared to the (Z)-isomers. nih.gov This difference is attributed to the stereochemical arrangement of the atoms, which can influence the feasibility of the hydrogen transfer step in the rearrangement. Gas chromatography coupled with mass spectrometry (GC-MS) is often used to separate the isomers before they enter the mass spectrometer, allowing for the individual analysis of their fragmentation patterns. nih.govresearchgate.net However, it is important to note that isomerization can sometimes occur in the heated GC column or the ion source of the mass spectrometer, which can complicate the interpretation of the results. nih.gov

Key Fragment Ions in the Mass Spectrum of 3-Methylbutanal Oxime

| m/z Value | Possible Fragment Identity |

|---|---|

| 101 | Molecular Ion [M]⁺ |

| 84 | [M-OH]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The relative abundance of these fragments can vary between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of (Z)-Butanal, 3-methyl-, oxime, the IR spectrum will show characteristic absorption bands for the O-H, C=N, and N-O bonds of the oxime group. wikipedia.org

The O-H stretching vibration typically appears as a broad band in the region of 3600-3200 cm⁻¹. The C=N stretching vibration is observed around 1680-1620 cm⁻¹, and the N-O stretching vibration is found in the 960-930 cm⁻¹ region. wikipedia.orgresearchgate.net While the IR spectra of the (E) and (Z) isomers are generally similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish between them. researchgate.netmonash.edu

Characteristic IR Absorption Bands for (Z)-Butanal, 3-methyl-, oxime

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3600 - 3200 (broad) |

| Oxime | C=N stretch | 1680 - 1620 |

| Oxime | N-O stretch | 960 - 930 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or gas) and intermolecular interactions. chegg.comnist.govresearchgate.net

Gas Chromatography (GC) for Isomeric Separation and Purity Assessment

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds like oximes. numberanalytics.com For (Z)-Butanal, 3-methyl-, oxime, GC is instrumental in assessing its purity by separating it from its (E)-isomer and other potential impurities stemming from its synthesis, such as the parent aldehyde, 3-methylbutanal. The successful separation of these closely related compounds is contingent upon the meticulous optimization of the chromatographic parameters. gcms.cz

The separation of aldoxime isomers, such as the (E) and (Z) forms of 3-methylbutanal oxime, presents a challenge due to their similar chemical structures and boiling points. researchgate.net Optimization of GC conditions is therefore critical to achieve baseline resolution. numberanalytics.com Key parameters that must be fine-tuned include the stationary phase, column dimensions, temperature program, and carrier gas flow rate. youtube.com

Column Selection: The choice of capillary column, specifically its stationary phase, is the most influential factor in achieving selectivity between isomers. chromatographyonline.com

Stationary Phase Polarity: For separating isomers like (Z)- and (E)-3-methylbutanal oxime, the polarity of the stationary phase is paramount. chromatographyonline.com Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), separate compounds primarily by boiling point. chromatographyonline.com However, to enhance the separation of isomers with subtle differences in polarity, a mid- to high-polarity stationary phase is often required. chromatographyonline.com Phases incorporating phenyl or cyanopropyl functional groups (e.g., DB-17, DB-225) can offer different selectivity through dipole-dipole or pi-pi interactions with the analytes. chromatographyonline.com The use of polyethylene (B3416737) glycol (PEG) phases (e.g., DB-WAX), which are highly polar, is also a common strategy. chromatographyonline.com In some challenging cases, cyclodextrin-based chiral columns may be employed to resolve isomers. researchgate.net

Film Thickness: Thicker films (1–5 µm) increase analyte retention and can improve the resolution of volatile compounds. chromatographyonline.com

Column Dimensions: Narrow-bore columns (e.g., 0.15-0.25 mm I.D.) generally provide higher chromatographic efficiency, leading to sharper peaks and better resolution. gcms.cz Longer columns also increase efficiency but at the cost of longer analysis times. numberanalytics.com

Temperature Programming: A programmed temperature ramp is typically superior to an isothermal method for separating a mixture with varying volatilities. numberanalytics.com A slow initial ramp rate can significantly improve the resolution of early-eluting, closely related isomers. gcms.cz

Kovats Retention Index: The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in compound identification and method development. The RI for 3-methylbutanal oxime varies significantly with the polarity of the stationary phase, underscoring the importance of phase selection for isomer separation. nih.gov

Table 1: Experimental Kovats Retention Indices for 3-Methylbutanal oxime

| Column Type | Kovats Index (RI) |

|---|---|

| Semi-standard non-polar | 858, 870 |

| Standard polar | 1488.5, 1524.4 |

Coupling gas chromatography with a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification and accurate quantification of (Z)-Butanal, 3-methyl-, oxime. nih.gov While the GC separates the components of a mixture, the MS detector fragments the eluted molecules and records their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint. shimadzu.com

Compound Identification: Identification of (Z)-Butanal, 3-methyl-, oxime is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. nih.gov The electron ionization (EI) mass spectrum of (Z)-Butanal, 3-methyl-, oxime shows a characteristic fragmentation pattern. nih.gov Although the molecular ion peak (M+) at m/z 101 may be weak or absent, characteristic fragment ions are observed. nih.govlibretexts.org The fragmentation of oximes can be complex; however, for this specific compound, key fragments are consistently reported. nih.govnih.gov

Table 2: Characteristic GC-MS Fragmentation Data for (Z)-Butanal, 3-methyl-, oxime

| Fragment Property | Value |

|---|---|

| NIST Number | 141201 |

| Total Peaks | 29 |

| Top Peak (Base Peak) m/z | 59 |

| 2nd Highest Peak m/z | 41 |

| 3rd Highest Peak m/z | 43 |

Quantification: For quantitative analysis, GC-MS can be operated in two modes: full-scan or selected ion monitoring (SIM).

Full-Scan Mode: The mass spectrometer scans a wide range of m/z values, providing complete spectral information for identification. This mode is suitable for analyzing higher concentrations of the analyte.

Selected Ion Monitoring (SIM) Mode: For trace-level quantification, SIM mode is preferred. researchgate.net In this mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte (e.g., m/z 59, 41, and 43 for (Z)-Butanal, 3-methyl-, oxime). researchgate.netnih.gov This targeted approach significantly increases sensitivity and reduces background noise, allowing for lower limits of quantification (LOQs). nih.gov

Derivatization: To further enhance sensitivity for trace analysis, aldehydes and oximes can be derivatized. For instance, conversion to pentafluorobenzyl (PFB) oxime derivatives allows for highly sensitive detection using negative ion chemical ionization (NICI) GC-MS. researchgate.net

A multi-analyte method employing liquid-liquid extraction followed by GC-MS analysis has been shown to be accurate for quantifying various substances, with recoveries typically between 70% and 115% and relative standard deviations (RSDs) below 20%. nih.gov Such a validated method would be essential for the reliable quantification of (Z)-Butanal, 3-methyl-, oxime in various matrices. nih.gov

Computational and Theoretical Chemistry Studies of Butanal, 3 Methyl , Oxime, Z

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations have emerged as indispensable tools for elucidating the intricacies of molecular structure and energetics. wavefun.com These computational methods allow for the detailed investigation of geometric parameters and conformational landscapes, providing insights that are often complementary to experimental data. wavefun.com

Geometry Optimization and Conformational Analysis

Geometry optimization of Butanal, 3-methyl-, oxime, (Z)- using quantum chemical methods, such as Density Functional Theory (DFT), provides a clear picture of its three-dimensional structure. These calculations aim to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. For the (Z)-isomer of 3-methylbutanal (B7770604) oxime, the geometry is characterized by the specific arrangement around the carbon-nitrogen double bond.

Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted through rotation about single bonds. For Butanal, 3-methyl-, oxime, (Z)-, rotations around the C-C and C-N single bonds can lead to various conformers. Computational studies can map the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. For instance, different orientations of the isobutyl group relative to the oxime functionality can be assessed to determine the preferred conformation. While specific conformational analysis data for (Z)-3-methylbutanal oxime is not abundant in the provided results, general principles of conformational analysis using computational methods are well-established. researchgate.net

Density Functional Theory (DFT) and Ab Initio Methods in Reactivity Studies

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods are instrumental in understanding reaction mechanisms, predicting reaction outcomes, and calculating the energetic profiles of chemical transformations. nih.gov

Energetics of Isomerization Processes (Z-to-E)

The isomerization of the (Z)-isomer of 3-methylbutanal oxime to its (E)-isomer is a key process that can be studied using DFT and ab initio methods. These calculations can determine the relative energies of the two isomers and the energy barrier for their interconversion. In a study of related oximes, it was found that the (Z)-isomer can be slightly lower in energy than the (E)-isomer. nih.gov For the isolated 3-methylbutanal oxime system, calculations have shown the (Z)-isomer to be 0.1 kcal/mol lower in energy than the (E)-isomer. nih.gov However, in different environments, such as in a DMSO solution, the E-isomer can be more stable due to interactions with the solvent. mdpi.com The energy barrier for the Z-to-E isomerization is a critical parameter that determines the rate of this process. For some oximes, this barrier can be quite high, on the order of 200 kJ/mol, making spontaneous interconversion at room temperature unlikely. mdpi.com

Transition State Characterization for Key Chemical Transformations

Identifying the transition state structure is crucial for understanding the mechanism of a chemical reaction. Computational methods like DFT can locate and characterize the transition state for the Z-to-E isomerization of 3-methylbutanal oxime. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from one isomer to the other. For the isomerization of oximes, the transition state is often characterized by a linear C=N-O arrangement, which corresponds to an in-plane inversion of the nitrogen atom. mdpi.com Vibrational frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate. mdpi.com

Investigation of Electron Ionization Mass Spectrometry Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique used to determine the structure of organic compounds. nih.gov In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. libretexts.org

Detailed Mechanistic Study of McLafferty Rearrangement

The McLafferty rearrangement is a prominent fragmentation pathway for many organic compounds containing a carbonyl or related functional group, including oximes. nih.govwikipedia.org This rearrangement involves the transfer of a γ-hydrogen atom to the functional group, followed by the cleavage of the β-carbon-carbon bond. wikipedia.org For Butanal, 3-methyl-, oxime, (Z)-, the molecular ion formed upon electron ionization can undergo a McLafferty rearrangement.

Computational studies using DFT can provide a detailed mechanistic understanding of this process. nih.gov The rearrangement can proceed through either a concerted or a stepwise mechanism. nih.gov Theoretical calculations have shown that for oximes, the stepwise mechanism is generally favored. nih.gov This involves an initial hydrogen transfer step to form an intermediate, followed by the C-C bond cleavage. nih.gov The calculations can also determine the rate-determining step of the rearrangement. For oximes, the hydrogen transfer step is often the rate-limiting step. nih.gov The resulting fragment ions from the McLafferty rearrangement are characteristic and can be observed in the mass spectrum of 3-methylbutanal oxime.

Table 1: Computational Data for Butanal, 3-methyl-, oxime, (Z)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO | nih.gov |

| Molecular Weight | 101.15 g/mol | nih.gov |

| Exact Mass | 101.084063974 Da | nih.gov |

| XLogP3 | 1.2 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Complexity | 59.1 | lookchem.com |

Q & A

What are the recommended analytical methods for characterizing Butanal, 3-methyl-, oxime, (Z)- in academic research?

Basic Research Focus

To confirm the identity and purity of (Z)-3-methylbutanal oxime, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve stereochemistry and verify the oxime configuration (Z/E). Compare chemical shifts with reference data from NIST Chemistry WebBook .

- Infrared (IR) Spectroscopy : Identify characteristic functional groups (e.g., C=N stretch at ~1640–1690 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect impurities using retention indices and fragmentation patterns matched against NIST databases .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to separate isomers .

How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of (Z)-3-methylbutanal oxime?

Advanced Research Focus

Conflicting data may arise due to impurities, isomerization, or measurement protocols. Methodological solutions include:

- Cross-Validation : Compare data from authoritative sources like NIST and peer-reviewed studies, noting measurement conditions (e.g., solvent, temperature).

- Experimental Replication : Synthesize the compound under controlled conditions (e.g., inert atmosphere) and use differential scanning calorimetry (DSC) for precise melting point determination.

- Computational Modeling : Predict properties via tools like COSMOtherm or Gaussian to identify outliers in experimental datasets .

What experimental strategies are effective for studying the stereochemical influence of the (Z)-configuration on reactivity?

Advanced Research Focus

The Z-configuration of the oxime group can alter nucleophilic addition pathways. Key approaches:

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement .

- Kinetic Studies : Compare reaction rates of (Z)- and (E)-isomers in nucleophilic additions (e.g., with hydroxylamine derivatives).

- DFT Calculations : Model transition states to predict regioselectivity and stereoelectronic effects .

What safety protocols are critical when handling (Z)-3-methylbutanal oxime in laboratory settings?

Basic Research Focus

While specific toxicity data are limited, general precautions include:

- Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .

- Engineering Controls : Perform reactions in fume hoods with continuous airflow monitoring.

- Waste Disposal : Follow institutional guidelines for oxime-containing waste, prioritizing incineration via licensed facilities .

How can the environmental impact of (Z)-3-methylbutanal oxime be assessed given limited ecological data?

Advanced Research Focus

When ecological toxicity data are absent (e.g., biodegradability, bioaccumulation ):

- Read-Across Analysis : Use data from structurally similar compounds (e.g., alkyl oximes) to estimate persistence and toxicity.

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict endpoints like LC for aquatic organisms.

- Microcosm Studies : Design lab-scale experiments to measure degradation kinetics in soil/water systems under varying pH and microbial activity.

What role does (Z)-3-methylbutanal oxime play in flavor chemistry, and how can its formation pathways be studied?

Advanced Research Focus

In food systems, 3-methylbutanal derivatives contribute to fruity/cheesy notes . To investigate biosynthesis:

- Stable Isotope Labeling : Track C-leucine degradation via Strecker reaction or microbial metabolism in model systems .

- Headspace Solid-Phase Microextraction (HS-SPME) : Couple with GC-MS to quantify volatile release during thermal processing or fermentation .

- Enzyme Inhibition Assays : Use cell-free extracts (e.g., from Streptococcus lactis) to study pH/NADH effects on aldehyde production .

How can researchers optimize synthetic routes to (Z)-3-methylbutanal oxime while minimizing isomerization?

Advanced Research Focus

Oxime isomerization is pH- and temperature-dependent. Strategies include:

- Low-Temperature Synthesis : Conduct reactions at 0–5°C to favor kinetic (Z)-product .

- Acidic Conditions : Use mild acids (e.g., HCl in ethanol) to stabilize the oxime tautomer.

- Chromatographic Separation : Employ preparative HPLC with chiral columns to isolate (Z)-isomer .

What are the challenges in quantifying (Z)-3-methylbutanal oxime in complex matrices (e.g., biological samples)?

Advanced Research Focus

Matrix interference and low volatility complicate analysis. Solutions:

- Derivatization : Convert oximes to volatile silylated or acylated derivatives for GC-MS .

- LC-Tandem MS : Use multiple reaction monitoring (MRM) to enhance specificity in biological fluids .

- Internal Standards : Isotopically labeled analogs (e.g., H-3-methylbutanal oxime) improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.